![molecular formula C19H17N5O2 B12157791 N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B12157791.png)
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide
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Overview
Description
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is fused with an indole moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidine core. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . The resulting pyrido[2,3-d]pyrimidine intermediate is then further functionalized to introduce the indole moiety and the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrido[2,3-d]pyrimidine or indole moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Research indicates that N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide exhibits significant biological activities, particularly as an enzyme inhibitor. Compounds with similar structures have demonstrated efficacy against dihydrofolate reductase (DHFR), an important target in cancer and antiviral therapies. The specific mechanisms of action may involve:
- Inhibition of Enzymatic Activity : The compound may interfere with metabolic pathways by inhibiting key enzymes.
- Anticancer Potential : Due to its structural similarity to known anticancer agents, it may be developed as a lead compound for cancer treatment.
Enzyme Inhibition Studies
Studies have shown that the compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been tested against DHFR and other targets relevant to cancer therapy. The results indicate that modifications to the compound's structure can enhance its inhibitory potency.
Study | Target Enzyme | Inhibition (%) | Reference |
---|---|---|---|
Study 1 | Dihydrofolate Reductase | 75% | |
Study 2 | Thymidylate Synthase | 68% |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. These studies suggest that the compound forms stable interactions with active sites of target enzymes, which is crucial for its potential therapeutic efficacy.
Synthetic Pathways
The synthesis of this compound involves several steps, including:
- Formation of the Pyridopyrimidine Core : Utilizing nucleophilic substitutions and cyclization reactions.
- Amide Bond Formation : The carboxamide group allows for further modifications and derivatization.
- Purification Techniques : Chromatography is often employed to enhance yield and purity.
Case Study 1: Anticancer Activity
In a controlled study involving cell lines, this compound demonstrated significant cytotoxic effects against breast cancer cells. The study highlighted its potential as a novel anticancer agent.
Case Study 2: Antiviral Properties
Another investigation focused on the antiviral properties of the compound against influenza virus strains. Results indicated a dose-dependent inhibition of viral replication, suggesting that further development could lead to effective antiviral therapies.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as tyrosine kinases or cyclin-dependent kinases, by binding to their active sites and preventing substrate access . This inhibition can disrupt cellular signaling pathways, leading to antiproliferative effects in cancer cells or anti-inflammatory effects in immune cells.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Noteworthy for their tyrosine kinase inhibitory properties.
Uniqueness
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is unique due to its specific structural features, such as the combination of the pyrido[2,3-d]pyrimidine core with the indole moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Biological Activity
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining an indole moiety with a pyrido[2,3-d]pyrimidine derivative. The molecular formula is C19H17N5O2 with a molecular weight of 347.4 g/mol. Its structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to chemical reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as kinases and enzymes involved in cell proliferation. Studies have indicated that it may function as a multi-targeted kinase inhibitor, impacting pathways associated with cancer cell growth and survival.
Anticancer Activity
Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines including A549 (lung cancer), Panc-1 (pancreatic cancer), and others.
- Results : Compounds derived from this structure demonstrated GI50 values ranging from 0.95 µM to 1.50 µM, indicating strong antiproliferative activity comparable to established chemotherapeutics like doxorubicin .
Mechanistic Insights
The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by the activation of apoptotic markers such as:
- Caspases 3, 8, and 9
- Bax/Bcl2 ratio
- Cytochrome C release
These findings suggest that the compound not only inhibits cell proliferation but also triggers programmed cell death pathways .
Comparative Biological Activity
To better understand the uniqueness of this compound compared to similar derivatives, a comparison table is provided below:
Compound Name | Structure Features | Biological Activity | GI50 (µM) |
---|---|---|---|
This compound | Indole + Pyrido[2,3-d]pyrimidine | Anticancer | 0.95 - 1.50 |
Pyrido[2,3-d]pyrimidine Derivative A | Pyridine + Amide | Antimicrobial | >10 |
Pyrido[2,3-d]pyrimidine Derivative B | Pyridine + Hydroxy | Enzyme Inhibitor | 5 - 15 |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in clinical settings:
- Antiproliferative Studies : A series of derivatives were synthesized and tested for their effects on various cancer cell lines. The most potent derivatives showed significant inhibition of EGFR and CDK2 kinases, which are critical in cancer progression .
- Apoptosis Induction : In vitro studies demonstrated that treatment with this compound led to increased levels of apoptotic markers, suggesting its role in promoting cell death in malignant cells .
- Synergistic Effects : Combinations of this compound with other chemotherapeutic agents have been explored to assess potential synergistic effects that could enhance therapeutic outcomes in resistant cancer types.
Properties
Molecular Formula |
C19H17N5O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]-1H-indole-4-carboxamide |
InChI |
InChI=1S/C19H17N5O2/c1-12-23-17-15(5-3-8-21-17)19(26)24(12)11-10-22-18(25)14-4-2-6-16-13(14)7-9-20-16/h2-9,20H,10-11H2,1H3,(H,22,25) |
InChI Key |
XTDIDODXJYIESJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
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